molecular formula C40H44N2O8 B557587 Fmoc-Glu-ODmab CAS No. 172611-75-5

Fmoc-Glu-ODmab

Cat. No. B557587
M. Wt: 680.8 g/mol
InChI Key: YJZSSXBJRHSYIF-YTTGMZPUSA-N
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Description

Fmoc-Glu-ODmab is a quasi-orthogonally-protected Glu derivative . It is a preloaded wang resin for Fmoc solid phase peptide synthesis . The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes it an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .


Synthesis Analysis

Fmoc-Glu-ODmab is used in the practice of microwave-assisted solid phase peptide synthesis (SPPS), which has been steadily gaining popularity . The unique combination of microwave heating with optimized carbodiimide activation has proven to be an indispensable technique for high-throughput peptide production .


Molecular Structure Analysis

The molecular formula of Fmoc-Glu-ODmab is C₄₀H₄₄N₂O₈ . Its molar mass is 680.79 g/mol .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-Glu-ODmab appears as white to yellow to beige beads . The loading, determined by the photometric determination of the Fmoc-chromophore liberated upon treatment with DBU/DMF, is between 0.25-0.40 mmol/g .

Scientific Research Applications

  • Carboxy-Protecting Group in Peptide Synthesis : Fmoc-Glu-ODmab serves as a novel carboxy-protecting group, useful in the synthesis of atypical peptides. Its removal can be achieved with hydrazine in DMF at room temperature, making it a versatile choice for Fmoc-But peptide chemistry (Chan et al., 1995).

  • Analysis of Side Reactions in Cyclic Peptide Synthesis : In the synthesis of cyclic peptides, such as cyclo(Tyr-Glu-Ala-Ala-Arg-DPhe-Pro-Glu-Asp-Asn), Fmoc-Glu-ODmab is used for side-chain anchoring to a Rink amide resin. The study also details the analysis of side reactions, including the formation of a novel C-terminal benzyl amide-guanidine derivative due to a reaction between the Dmab protecting group and the uronium-based coupling agent (Medzihradszky et al., 2004).

  • Synthesis of Expanded Ring Cyclic Peptides : It has been used in the solid-phase synthesis of a 29-mer cyclic antibacterial peptide, demonstrating its effectiveness in the assembly of linear peptides followed by intramolecular cyclization (Cudic et al., 2000).

  • Construction of Model Peptides : The utility of Fmoc-Glu-ODmab as a carboxy functional linker in the construction of model peptides, such as Leu-enkephalin and Human Angiotensin II, has been demonstrated. This application shows its stability to standard acid and base conditions employed in Fmoc/tBu SPPS (Chhabra et al., 2001).

  • Efficient Solid Phase Synthesis of Cyclopeptides : The compound has been applied in the efficient solid-phase synthesis of cyclopeptides, particularly those designed from VEGF structure, for the development of nanodevices for tumor imaging or drug delivery. Fmoc-Lys-ODmab was specifically used for the synthesis of the c(PHGRIK) cyclopeptide (Berthelot et al., 2006).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Fmoc-Glu-ODmab . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Fmoc-Glu-ODmab resin is a reliable and cost-effective polystyrene resin core attached to the side chain of Glu using the Wang linker . It is ideal for the synthesis of head-to-tail cyclic peptides . Dmab is removed on the solid phase using hydrazine in DMF .

properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQLJRFJRUQEMA-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu-ODmab

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
WC Chan, BW Bycroft, DJ Evans… - Journal of the Chemical …, 1995 - pubs.rsc.org
… linear peptide assembled using Fmoc-Glu-ODmab and standard Fmoc/But procedures8 on 2-chlorotrityl polystyrene resin.9 The desired protected amino acid, Fmoc-Glu-ODmab, was …
Number of citations: 80 pubs.rsc.org
T Johnson, M Liley, TJ Cheeseright… - Journal of the Chemical …, 2000 - pubs.rsc.org
The preparation of side-chain-to-side-chain-cyclised peptides through lactam bridge formation requires orthogonal protecting groups for side-chain amino and carboxylate functionalities…
Number of citations: 27 pubs.rsc.org
I Sucholeiki, LM Toledo-Sherman, CM Hosfield… - Molecular …, 2004 - Springer
… To the free amine 4 in solid phase synthesis vessel was added 1.0 g of Fmoc-GluODmab (1.46 … The support was then recoupled with FmocGlu-ODmab using the same quantities as …
Number of citations: 12 link.springer.com
V Boivin, N Beyersdorf, D Palm, VO Nikolaev… - PLoS …, 2015 - journals.plos.org
… For cyclisation of the peptide on the solid phase, an additional Fmoc-Glu-ODmab was incorporated at the C-terminal end of the linear peptide; after selective removal of the Dmab side …
Number of citations: 30 journals.plos.org
H Zheng, D Blat, MBH Youdim, LM Weiner… - … Biology Using Peptides …, 2006 - Springer
Several factors, among them metal ion (Fe3+/2+, Cu2+, Zn2+) dyshomeostasis, inflammatory processes, reduced expression of neurotrophic factors, and oxidative stress, have all been …
Number of citations: 4 link.springer.com
R Tiwari, A Brown, S Narramaneni, G Sun, K Parang - Biochimie, 2010 - Elsevier
Src kinase activity is regulated by the interaction of SH3 domain with protein sequences that are rich in proline residues. Identification of more potent SH3 domain binding ligands that …
Number of citations: 15 www.sciencedirect.com
X Lu, CR Brickson, RM Murphy - ACS chemical neuroscience, 2016 - ACS Publications
… Cyclic peptides (CG3, CG4, CG5, CG7, and CG8) were synthesized using an orthogonally protected glutamic acid derivative Fmoc-Glu-ODmab (Novabiochem, La Jolla, CA) coupled to …
Number of citations: 16 pubs.acs.org
H Zheng, D Blat, M Fridkin - Journal of Neural Transmission-Supplements …, 2006 - Springer
A large body of data indicates that a cascade of events contributes to the neurodegeneration in Alzheimer’s disease (AD) and Parkinson’s disease (PD). Metal (Fe, Cu, Zn) …
Number of citations: 36 link.springer.com
B Briand, N Kotzur, V Hagen, M Beyermann - Tetrahedron Letters, 2008 - Elsevier
Native chemical ligation (NCL) at Glu–Cys sites requires carboxyl protection that is compatible with the chemistry used for assembling the peptides. In the case of Fmoc-chemistry our …
Number of citations: 8 www.sciencedirect.com
E Nakhaei, K Takehara, H Sato, K Zai, A Kishimura… - Analytical …, 2018 - Springer
Therapeutic peptides and diagnostic agents with their molecular size below the renal clearance threshold suffer from short blood circulation time. Here, we report a novel design of …
Number of citations: 4 link.springer.com

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